

Technical Guide: Fluorescent Red Mega 500

Photophysics & Application

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Compound of Interest

Compound Name: *Fluorescent Red Mega 500*

Cat. No.: *B12058957*

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Executive Summary

Fluorescent Red Mega 500 represents a specialized class of "Large Stokes Shift" (LSS) fluorophores designed to overcome the spectral crowding inherent in multi-color flow cytometry and fluorescence microscopy. Unlike conventional fluorophores where the emission peak is close to the excitation peak (e.g., Fluorescein, Stokes shift ~20-30 nm), Mega 500 exhibits a Stokes shift exceeding 100 nm.

This guide provides the definitive photophysical data for **Fluorescent Red Mega 500**, specifically focusing on its molar extinction coefficient (

) of $90,000 \text{ M}^{-1}\text{cm}^{-1}$. Accurate knowledge of this coefficient is the mathematical foundation for determining protein conjugate concentration and Degree of Labeling (DOL), ensuring reproducibility in drug development and diagnostic assays.

Part 1: Photophysical Core Data

The utility of **Fluorescent Red Mega 500** lies in its ability to be excited by standard blue-green lasers (e.g., Argon 488 nm or 514 nm) while emitting in the red spectrum (612 nm). This allows it to be multiplexed with green-emitting dyes (like FITC or GFP) using the same excitation source but distinct detection channels.

Table 1: Spectroscopic Properties of Mega Series Dyes

Data synthesized from comparative spectral analysis.

Fluorophore	Excitation Max ()	Emission Max ()	Stokes Shift	Molar Extinction Coefficient ()
Fluorescent Red Mega 500	500 nm	612 nm	112 nm	90,000 M ⁻¹ cm ⁻¹
Fluorescent Red Mega 480	480 nm	640 nm	160 nm	40,000 M ⁻¹ cm ⁻¹
Fluorescent Red Mega 520	520 nm	664 nm	144 nm	50,000 M ⁻¹ cm ⁻¹
Reference Standard: FITC	490 nm	525 nm	35 nm	~75,000 M ⁻¹ cm ⁻¹

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Technical Insight: The

of 90,000 M⁻¹cm⁻¹ makes Mega 500 exceptionally bright for a small molecule LSS dye. Compare this to Mega 480 (40,000), and it becomes clear why Mega 500 is preferred for low-abundance targets where signal intensity is critical.

Part 2: Technical Deep Dive & Causality

Why the Extinction Coefficient Matters

In bioconjugation, the molar extinction coefficient is not merely a theoretical value; it is a stoichiometric tool. When labeling an antibody or drug carrier, you must calculate the final concentration of the fluorophore to determine the Degree of Labeling (DOL).

Where:

- = Absorbance (measured)
- = Molar Extinction Coefficient (90,000 for Mega 500)
- = Concentration (Molar)
- = Path length (usually 1 cm)

The Causality of Error: If a researcher uses a generic

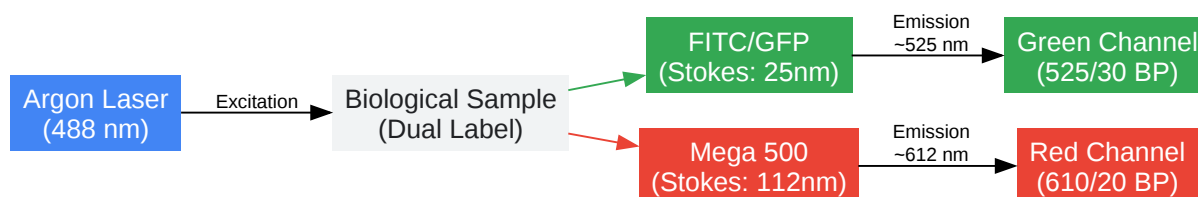
(e.g., estimating 50,000) instead of the specific 90,000 for Mega 500, the calculated dye concentration will be overestimated by nearly 2x. This leads to a calculated DOL that is artificially high, causing the scientist to reduce the dye-to-protein ratio in future reactions, resulting in under-labeled, dim reagents.

Mechanism of Action: The LSS Advantage

The "Mega" shift is achieved through intramolecular charge transfer (ICT) mechanisms that rapidly relax the excited state to a lower energy level before photon emission. This is distinct from FRET tandems (like PE-Texas Red), which rely on two distinct molecules. Mega 500 is a single small molecule, offering superior stability and kinetics compared to bulky tandems.

Part 3: Visualization of Signal Separation

The following diagram illustrates how Mega 500 allows for "Single-Laser, Multi-Color" detection, separating it from standard green dyes.



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Caption: Single-source excitation (488nm) resolves into distinct spectral bands due to Mega 500's large Stokes shift.

Part 4: Validated Protocol – Determination of Degree of Labeling (DOL)

This protocol is a self-validating system. It ensures that the absorbance readings are within the linear dynamic range of the spectrophotometer before calculation.

Reagents Required[1][2]

- Conjugated Protein (purified, free of unreacted dye).
- PBS (Phosphate Buffered Saline), pH 7.4.
- UV-Vis Spectrophotometer (Quartz cuvette, 1 cm path length).

Step-by-Step Methodology

- Baseline Correction:
 - Blank the spectrophotometer using 100% PBS.
 - Why: Eliminates background absorbance from the solvent and cuvette glass.
- Dilution Series (The Validation Step):
 - Prepare three dilutions of your conjugate (e.g., 1:10, 1:20, 1:50).
 - Measure Absorbance at 280 nm (, protein) and 500 nm (, Mega 500).
 - Validation: Calculate the ratio of $\frac{A_{280}}{A_{500}}$ for all dilutions. If the ratio deviates by >5%, the sample may be aggregated or the concentration is outside the linear range (Beer's Law failure).

- Correction Factor Application:
 - Most dyes absorb slightly at 280 nm. For Mega dyes, a correction factor (CF) is typically ~0.1 - 0.15 (verify specific lot CF).

- Molar Calculation:
 - Calculate Dye Concentration ():

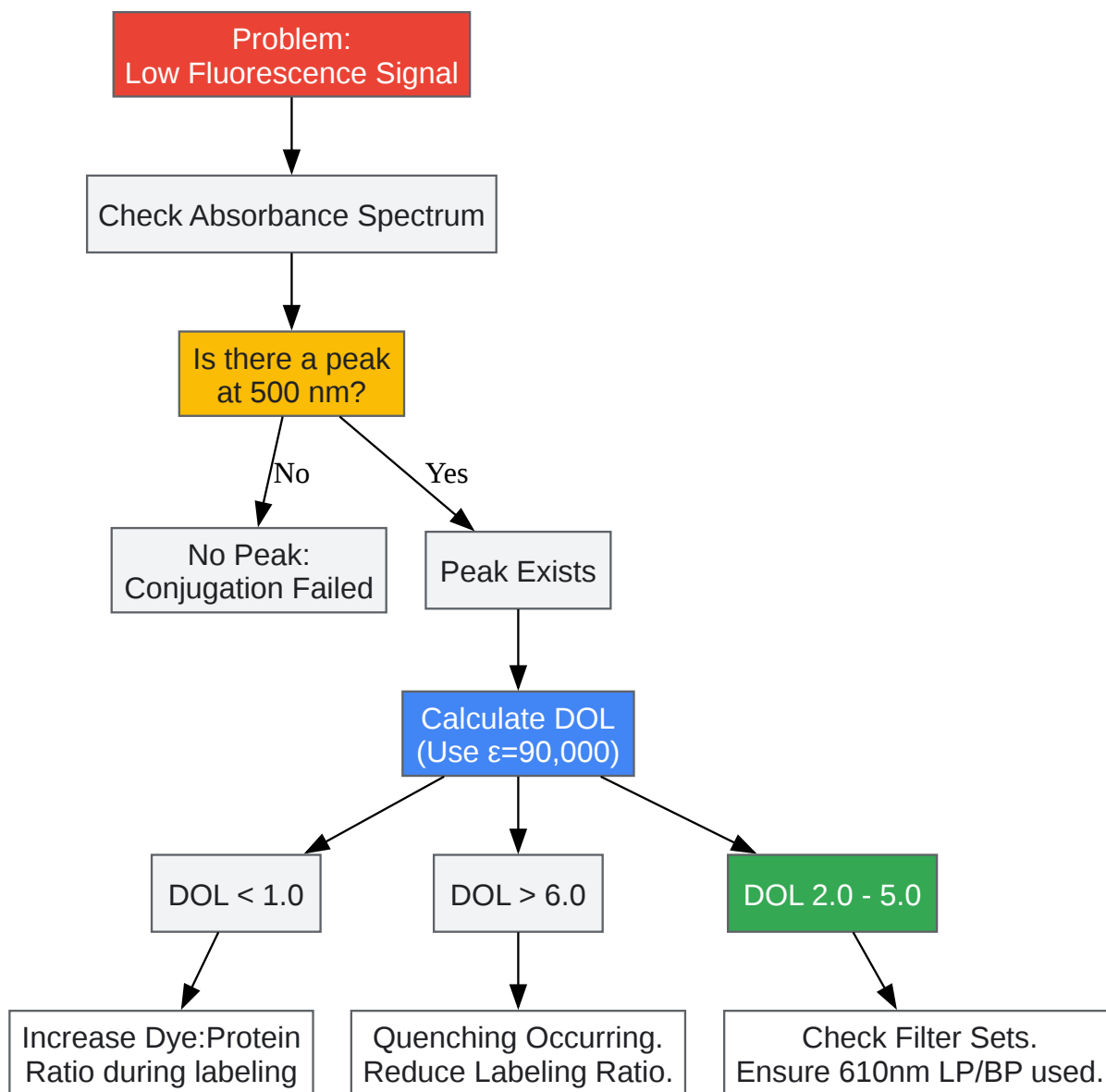
 - Calculate Protein Concentration ():

 - (Note: IgG)

- Final DOL:

Part 5: Logic Flow – Troubleshooting Low Signal

If the Mega 500 signal is lower than expected, follow this logic tree to diagnose the root cause.



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Caption: Diagnostic workflow for optimizing Mega 500 conjugates based on DOL calculation.

References

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Retrieved from
- ResearchGate. High-Throughput 1,536-Well Fluorescence Polarization Assays. (Validation of Red Mega 500 in binding assays). Retrieved from

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Sources

- [1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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